molecular formula C18H16O2 B14264335 1,1'-(But-1-en-3-yne-2,4-diyl)bis(4-methoxybenzene) CAS No. 133496-99-8

1,1'-(But-1-en-3-yne-2,4-diyl)bis(4-methoxybenzene)

Cat. No.: B14264335
CAS No.: 133496-99-8
M. Wt: 264.3 g/mol
InChI Key: RADCTLRWYPWFQM-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)-3-butene-1-yne is an organic compound characterized by the presence of two methoxyphenyl groups attached to a butene-1-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methoxyphenyl)-3-butene-1-yne typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and propargyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Procedure: The 4-methoxybenzaldehyde undergoes a nucleophilic addition with propargyl bromide to form the intermediate compound. This intermediate is then subjected to a coupling reaction to yield the final product, 1,3-Bis(4-methoxyphenyl)-3-butene-1-yne.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)-3-butene-1-yne can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1,3-Bis(4-methoxyphenyl)-3-butene-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)-3-butene-1-yne involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
  • 1,3-Diphenyl-1,3-propanedione
  • 1-Phenyl-1,3-butanedione

Comparison

1,3-Bis(4-methoxyphenyl)-3-butene-1-yne is unique due to its butene-1-yne backbone, which imparts distinct chemical reactivity compared to similar compounds with different backbones. This structural feature allows for unique applications in synthesis and potential biological activities.

Properties

CAS No.

133496-99-8

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-methoxy-4-[3-(4-methoxyphenyl)but-3-en-1-ynyl]benzene

InChI

InChI=1S/C18H16O2/c1-14(16-8-12-18(20-3)13-9-16)4-5-15-6-10-17(19-2)11-7-15/h6-13H,1H2,2-3H3

InChI Key

RADCTLRWYPWFQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC(=C)C2=CC=C(C=C2)OC

Origin of Product

United States

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